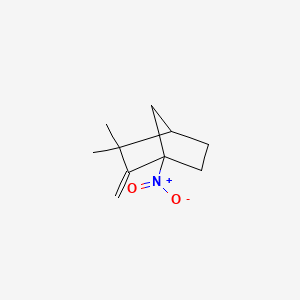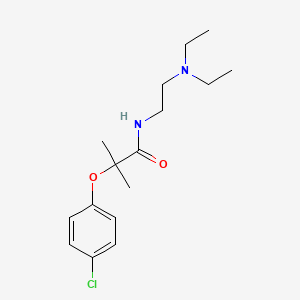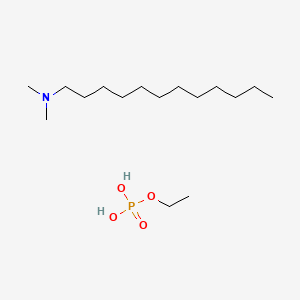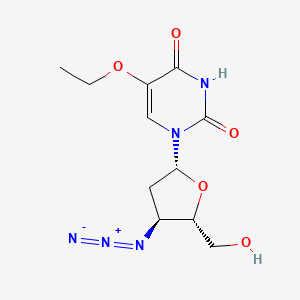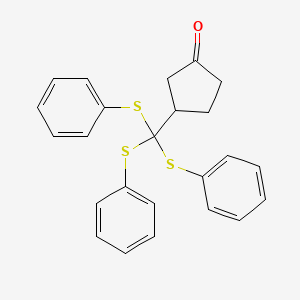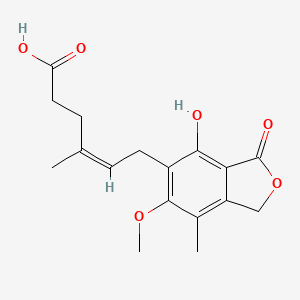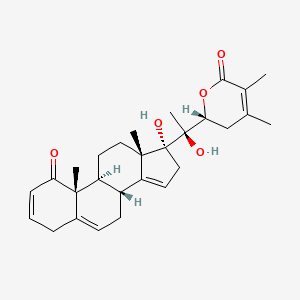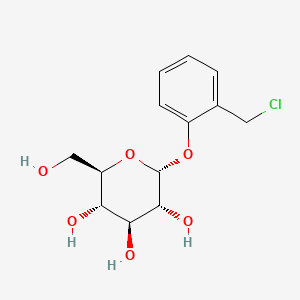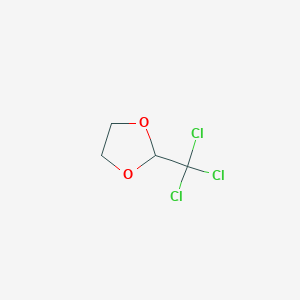
2-(Trichloromethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trichloromethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a trichloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(Trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability
作用机制
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations, which can interact with biological molecules and pathways. The trichloromethyl group can form reactive intermediates that bind to cellular components, leading to alterations in cellular processes. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
相似化合物的比较
Methyltrichlorosilane: Similar in having a trichloromethyl group, but differs in its silicon-based structure.
Trichloromethyl ketones: Share the trichloromethyl group but differ in their functional groups and reactivity.
Uniqueness: 2-(Trichloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
属性
CAS 编号 |
5660-66-2 |
|---|---|
分子式 |
C4H5Cl3O2 |
分子量 |
191.44 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
InChI 键 |
HNPXJOYUUGWILX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


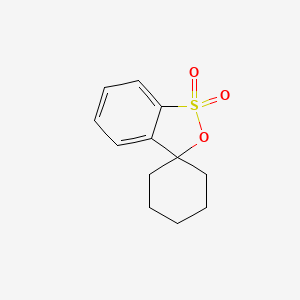
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
